Hex-4-ene-1,2-diamine;dihydrochloride

Description

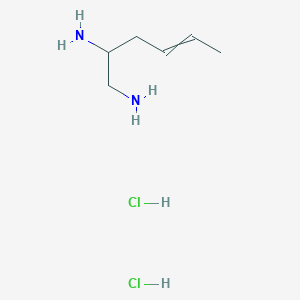

Hex-4-ene-1,2-diamine dihydrochloride is a diamine salt characterized by a six-carbon chain with a double bond at position 4 and amine groups at positions 1 and 2, protonated to form a dihydrochloride salt. Below, we compare it with similar compounds based on molecular structure, physicochemical properties, and industrial or pharmaceutical uses, as derived from authoritative sources .

Properties

Molecular Formula |

C6H16Cl2N2 |

|---|---|

Molecular Weight |

187.11 g/mol |

IUPAC Name |

hex-4-ene-1,2-diamine;dihydrochloride |

InChI |

InChI=1S/C6H14N2.2ClH/c1-2-3-4-6(8)5-7;;/h2-3,6H,4-5,7-8H2,1H3;2*1H |

InChI Key |

JIBZJYFBGDVTOM-UHFFFAOYSA-N |

Canonical SMILES |

CC=CCC(CN)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Hydrogenation-Amination of Unsaturated Diols

A two-step route involves converting unsaturated diols to diamines through selective hydrogenation and amination. For example, 4-ene-1,2-diol undergoes hydrogenation in the presence of Raney nickel at 8–10 MPa and 140–145°C to form a diol intermediate, which is subsequently aminated using ammonia under high-pressure conditions (2.3–3.0 MPa, 190–200°C). This method mirrors the industrial synthesis of hexamethylene diamine but requires careful optimization to prevent over-hydrogenation of the double bond.

Key Parameters

Gabriel Synthesis with Halogenated Precursors

The Gabriel synthesis offers a reliable pathway using 1,2-dibromohex-4-ene as a precursor. Reaction with potassium phthalimide generates a diphthalimide intermediate, which is hydrolyzed under acidic conditions to yield the free diamine. Subsequent treatment with hydrochloric acid produces the dihydrochloride salt.

Optimization Insights

- Solvent : Dimethylformamide (DMF) enhances nucleophilic substitution efficiency.

- Hydrolysis : Concentrated HCl at reflux achieves >90% deprotection.

Biocatalytic Routes for Stereoselective Synthesis

Transaminase-Mediated Amination

Enzymatic methods enable asymmetric synthesis of diamines. A diketone precursor, such as hex-4-ene-1,2-dione, is subjected to transaminase catalysis in the presence of an amine donor (e.g., isopropylamine). This step generates an imine intermediate, which is reduced stereoselectively using imine reductases (IREDs).

Case Study

Oxidative Amination Challenges

Unintended oxidation of imine intermediates, as observed in dihydropinidine synthesis, poses a risk. For example, imine 4 (from transaminase reactions) oxidizes to dihydropyridinone 8 under aerobic conditions, reducing diamine yields. Solutions include inert atmospheres and coupling imine formation with immediate reduction.

Mechanochemical Approaches

Solvent-Free Amination

Ball milling facilitates direct amination of halogenated alkenes. Combining 1,2-dibromohex-4-ene with ammonium carbonate in a mechanochemical reactor (e.g., stainless-steel jar with ZrO2 balls) achieves ~60% conversion at ambient temperature.

Advantages

- Efficiency : Eliminates solvent waste and reduces reaction times to <1 hour.

- Scalability : Demonstrated for gram-scale syntheses of organometallic compounds.

Dihydrochloride Salt Formation

The diamine is treated with concentrated hydrochloric acid (37% w/w) in ethanol or water. Precipitation yields the dihydrochloride salt with >99% purity.

Critical Factors

- Stoichiometry : 2:1 HCl-to-diamine molar ratio ensures complete protonation.

- Crystallization : Slow cooling enhances crystal uniformity.

Comparative Analysis of Methods

| Method | Yield (%) | Stereoselectivity | Scalability | Key Limitations |

|---|---|---|---|---|

| Catalytic Amination | 70–80 | Low | High | Double bond saturation |

| Biocatalytic | 85–95 | High | Moderate | Enzyme cost |

| Mechanochemical | 50–60 | None | High | Limited substrate scope |

Chemical Reactions Analysis

Types of Reactions

Hex-4-ene-1,2-diamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: Reduction reactions can convert the double bond into a single bond, forming hexane-1,2-diamine dihydrochloride.

Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Amine oxides.

Reduction: Hexane-1,2-diamine dihydrochloride.

Substitution: Various substituted amines and amides.

Scientific Research Applications

Hex-4-ene-1,2-diamine dihydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and polymers.

Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of hex-4-ene-1,2-diamine dihydrochloride involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and ionic interactions with proteins and nucleic acids, affecting their structure and function. The double bond in the molecule can also participate in addition reactions, leading to the formation of new chemical entities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include aromatic, alicyclic, and aliphatic diamine dihydrochlorides:

Physicochemical Properties

- 1,2-Phenylenediamine dihydrochloride : Melting point 205°C, molecular weight 181.06 g/mol. Highly soluble in water due to ionic nature .

- 4-Methoxybenzene-1,2-diamine dihydrochloride : Substituted aromatic system increases steric hindrance and alters solubility compared to unsubstituted analogs .

- cis-Cyclopropane-1,2-diamine dihydrochloride : Cyclopropane ring imparts rigidity and strain, influencing reactivity in stereoselective synthesis .

Industrial and Pharmaceutical Relevance

- Aromatic Diamines : Used as reference standards (e.g., dopamine hydrochloride in pharmaceutical quality control) or intermediates in API synthesis (e.g., telmisartan impurity analogs) .

- Alicyclic Diamines : Cyclopropane and cyclohexene derivatives are employed in chiral catalyst design due to their constrained geometries .

- Aliphatic Diamines : Short-chain variants like (S)-propane-1,2-diamine dihydrochloride are critical in synthesizing NCEs (New Chemical Entities) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.